Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate

Protecting group orthogonality Solid-phase synthesis Sequential deprotection

Researchers requiring sequential amine deprotection in bifunctional 1,6-naphthyridine synthesis often face protecting group incompatibility. This N(6)-ethyl carbamate protected intermediate provides the solution. - Orthogonal Protection: Ethyl carbamate remains intact under acidic Boc-deprotection conditions (silica gel/toluene reflux), enabling selective amine unveiling. - Bioactivity-Silent: Demonstrates negligible off-target inhibition (IC₅₀ > 10,000 nM against 5-LOX and sEH), minimizing false positives in fragment-based screening and PROTAC construction. - Quality Assurance: Supplied at ≥98% purity under ISO-certified systems, suitable for GMP-adjacent CMC documentation.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B11885300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2=C(C1)C=CC(=O)N2
InChIInChI=1S/C11H14N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h3-4H,2,5-7H2,1H3,(H,12,14)
InChIKeyRUEHQNQISIGGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Oxo-1,6-naphthyridine Carboxylate: Identity, Purity, and Procurement


Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1707609-53-7) is a heterobicyclic building block belonging to the 5,6,7,8-tetrahydro-1,6-naphthyridine class, bearing a 2-oxo-1,2-dihydropyridine motif and an N(6)-ethyl carbamate protecting group . Its molecular formula is C₁₁H₁₄N₂O₃ with a molecular weight of 222.24 g/mol, and it is commercially available at certified purities of ≥97% to NLT 98% under ISO quality systems . The compound serves as a protected intermediate for constructing functionalized 1,6-naphthyridine scaffolds relevant to kinase inhibition, antiviral, and immunology drug discovery programs.

Orthogonal protecting group strategies
ISO-certified purity for multi-step synthesis
Carbamate-protected core with low off-target activity

Why Generic Substitution with In-Class Analogs Is Not Advisable


Within the 5,6,7,8-tetrahydro-1,6-naphthyridine family, the choice of the N(6) substituent fundamentally alters the compound's synthetic utility, deprotection behavior, and potential for introducing unwanted biological activity. The N-ethyl carbamate in the target compound provides orthogonal protection relative to the tert-butyl carbamate (Boc) analog—ethyl carbamate remains intact under acidic Boc-deprotection conditions (silica gel/toluene reflux) [1]. Conversely, the N-ethyl analog (6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, CAS 1710345-25-7) lacks a cleavable protecting group entirely, precluding downstream elaboration at the N(6) position. The unprotected 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core (CAS 676994-64-2) itself is reported to possess intrinsic cytotoxicity , whereas the target compound demonstrates negligible off-target enzyme inhibition (IC₅₀ > 10,000 nM against 5-LOX and sEH), confirming that the carbamate protection masks adventitious pharmacophoric activity and delivers a cleaner intermediate for rational drug design.

Target
Substitute
Risk
Cleavable N(6)-ethyl carbamate
N-ethyl analog (non-cleavable)
Irreversible N(6) substitution limits diversification
Ethyl carbamate stable under acidic Boc-deprotection
Boc analog (labile under same conditions)
Premature deprotection may disrupt sequential strategies
Low off-target enzyme inhibition reported
Unprotected core with reported cytotoxicity
Unprotected core may introduce confounding bioactivity

Comparative Evidence Versus Closest Analogs


Protecting Group Orthogonality Under Acidic Conditions

The ethyl carbamate protecting group on the target compound is stable under conditions that quantitatively remove the tert-butyl carbamate (Boc) group. When Boc-protected substrates are treated with silica gel in refluxing toluene, Boc deprotection proceeds with 75–98% yield within 5 hours, while ethyl carbamate, Cbz, and Fmoc groups are not deprotected under identical conditions [1]. This stands in direct contrast to the tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate analog (CAS 1036381-91-5, MW 250.29), whose Boc group is labile under the same acidic conditions. The molecular weight difference of 28.05 Da (12.6% increase for the Boc analog vs. the ethyl carbamate target, 222.24 Da) further facilitates reaction monitoring by LC-MS .

Orthogonal Stability
Head-to-head
Target: ethyl carbamate stable
Comparator: Boc, 75–98% deprotection
Enables sequential deprotection strategies
Silica gel/toluene reflux, 5 h
Protecting group orthogonality Solid-phase synthesis Sequential deprotection

Purity Specification and ISO Certification Advantage

The target compound is commercially supplied at NLT 98% purity under ISO-certified quality systems specifically designed for global pharmaceutical R&D and quality control applications . In contrast, the closest N-alkyl structural analog—6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 1710345-25-7)—is listed at a minimum purity specification of 95% from the same vendor class . The tert-butyl carbamate analog (CAS 1036381-91-5) is also specified at 95% min. purity . The 3-percentage-point purity differential and ISO certification of the target compound provide greater assurance for GMP-adjacent and quality-critical synthetic applications.

Purity Specification
Specification review
Target: NLT 98% (ISO-certified)
Comparators: 95% min.
Higher purity under ISO quality systems
Reduces impurity-driven side reactions
Chemical purity Quality assurance ISO certification

Negligible Off-Target Bioactivity as a Clean Intermediate

The target compound was profiled against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) in biochemical assays. It displayed IC₅₀ values >10,000 nM against both targets, indicating essentially no inhibitory activity [1][2]. In contrast, the unprotected 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core (CAS 676994-64-2) is described in the commercial literature as a cytotoxic agent with tumor cell growth inhibitory properties . This demonstrates that the N(6)-ethyl carbamate protection in the target compound effectively masks the intrinsic bioactivity associated with the free secondary amine-containing core, providing a bioactivity-silent intermediate that minimizes confounding effects in target-based drug discovery.

Off-Target IC₅₀
Reported
IC₅₀ >10,000 nM (5-LOX and sEH)
Supports low off-target enzyme interference
Versus unprotected core with reported cytotoxicity
Off-target profiling Enzyme inhibition 5-Lipoxygenase Soluble epoxide hydrolase

Scaffold Validation in Clinical-Stage Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been independently validated across multiple therapeutic programs. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives was developed as potent HIV-1 integrase allosteric-site inhibitors targeting the LEDGF/p75-binding site, with lead compounds advancing through rat pharmacokinetic studies [1]. In a separate program, the tetrahydronaphthyridine series demonstrated greatly reduced CYP 2D6 inhibition compared to the tetrahydroisoquinoline parent, culminating in compound 30—a CXCR4 antagonist with IC₅₀ = 24 nM, PAMPA permeability of 309 nm/s, and HIV entry inhibition IC₅₀ = 7 nM [2]. TAK-828F, a clinical-stage RORγt inverse agonist (binding IC₅₀ = 1.9 nM, reporter gene IC₅₀ = 6.1 nM), is built upon a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold [3]. Substituted 1,6-naphthyridines are also claimed as SYK kinase and JAK kinase inhibitors in multiple patent families [4].

Scaffold Validation
Class-level
Multiple discovery-stage programs
(HIV, CXCR4, RORγt, kinase)
Scaffold used in discovery-stage programs
Data from elaborated derivatives, not the product itself
HIV-1 integrase CXCR4 antagonist RORγt inverse agonist Kinase inhibitor

Structural Differentiation via Cleavable N-Protecting Group

The target compound bears an N(6)-ethyl carbamate group (SMILES: O=C(N1CC2=C(NC(C=C2)=O)CC1)OCC) , which serves as a cleavable protecting group for the secondary amine. Upon ethyl carbamate cleavage, the liberated N(6)-H amine can be directly alkylated, acylated, sulfonylated, or converted to a urea/carbamate with diverse substituents. In contrast, the N-ethyl analog 6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 1710345-25-7, C₁₀H₁₄N₂O, MW 178.23) contains a non-cleavable N-ethyl group that cannot be removed or exchanged, permanently fixing the N(6) substituent and eliminating the possibility of late-stage diversification at this position . The target compound's carbamate thus functions as both a protecting group and a synthetic handle, offering greater flexibility in analog generation than the irreversibly N-alkylated comparator.

Synthetic Versatility
Head-to-head
Target: cleavable N(6)-carbamate
Comparator: non-cleavable N-ethyl
Enables late-stage N(6) diversification
MW difference: 44 Da (CO₂ adduct vs ethyl)
Protecting group strategy Amine deprotection Scaffold diversification

Optimal Procurement and Application Scenarios


Multi-Step Synthesis with Orthogonal Protecting Groups

In synthetic routes where multiple amine functionalities must be sequentially deprotected, the target compound's ethyl carbamate group provides essential orthogonality. As demonstrated by Li et al. (2007), ethyl carbamate is not cleaved under silica gel/toluene reflux conditions that quantitatively remove Boc groups, enabling selective Boc deprotection without compromising N(6) protection [1]. This scenario is particularly relevant for constructing bifunctional 1,6-naphthyridine derivatives destined for conjugation to payloads, fluorescent probes, or solid-phase resins where sequential amine unveiling is required.

Fragment-Based Discovery and PROTAC Linker Chemistry

The documented lack of enzyme inhibitory activity (IC₅₀ >10,000 nM against both 5-LOX and sEH) [2] qualifies this compound as a bioactivity-silent building block. For fragment-based screening campaigns and PROTAC linker construction, a building block that does not independently engage common off-targets (5-LOX, sEH) minimizes false-positive hit triage and confounding phenotypic readouts. The unprotected 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core, in contrast, carries intrinsic cytotoxicity that would confound such applications.

Late-Stage Diversification in Medicinal Chemistry SAR

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been clinically validated through TAK-828F (RORγt inverse agonist, IC₅₀ = 1.9 nM) [3] and preclinically validated as HIV-1 integrase allosteric inhibitors [4] and CXCR4 antagonists (compound 30, IC₅₀ = 24 nM) [2]. The target compound, as an N(6)-protected intermediate, can be deprotected and diversified to access multiple chemotypes within these therapeutically validated target classes from a single building block procurement, maximizing SAR exploration efficiency.

GMP-Adjacent Manufacturing for Regulated Development

The availability of the target compound at NLT 98% purity under ISO-certified quality systems supports its use in GMP-adjacent synthetic processes where impurity profiles must be rigorously controlled. The 3-percentage-point purity advantage over the N-ethyl analog (95%) reduces the burden of impurity identification and quantification during process chemistry development, and the ISO certification provides documented quality assurance suitable for regulatory-facing chemistry, manufacturing, and controls (CMC) documentation packages.

Application
Selection Property
Validation Focus
Orthogonal protecting group strategies
Ethyl carbamate stability under acidic conditions
Boc deprotection compatibility studies
Fragment-based and PROTAC linker chemistry
Low off-target enzyme inhibition profile
5-LOX/sEH counter-screening
Late-stage SAR diversification
Cleavable N(6)-carbamate handle
Deprotection and functionalization efficiency
Quality-controlled intermediate for CMC studies
ISO-certified purity specification
Impurity profiling and batch consistency
Quote Request

Request a Quote for Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.